molecular formula C17H24Cl2N2O2 B6724260 N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-3-ylacetamide;hydrochloride

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-3-ylacetamide;hydrochloride

Cat. No.: B6724260
M. Wt: 359.3 g/mol
InChI Key: MXTSUDASVNZMPO-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-3-ylacetamide;hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopentyl ring, and a morpholine moiety, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-3-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2.ClH/c18-14-5-3-4-13(10-14)17(6-1-2-7-17)20-16(21)11-15-12-22-9-8-19-15;/h3-5,10,15,19H,1-2,6-9,11-12H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTSUDASVNZMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)NC(=O)CC3COCCN3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-3-ylacetamide;hydrochloride typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The initial step involves the formation of a cyclopentyl intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 3-chlorophenyl group. This can be done through a substitution reaction where a chlorophenyl halide reacts with the cyclopentyl intermediate.

    Attachment of the Morpholine Moiety: The final step involves the attachment of the morpholine moiety to the intermediate. This can be achieved through a nucleophilic substitution reaction where morpholine reacts with the intermediate under basic conditions.

    Formation of the Hydrochloride Salt: The final compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can undergo various substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-3-ylacetamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of chlorophenyl and morpholine-containing compounds on biological systems. It can serve as a model compound for understanding the interaction of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-3-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the morpholine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-3-ylacetamide
  • N-[1-(3-chlorophenyl)cyclopentyl]-2-piperidin-3-ylacetamide
  • N-[1-(3-chlorophenyl)cyclopentyl]-2-pyrrolidin-3-ylacetamide

Uniqueness

N-[1-(3-chlorophenyl)cyclopentyl]-2-morpholin-3-ylacetamide;hydrochloride is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

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